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molecular formula C13H10N2O B1599099 1-Methyl-1,10-phenanthrolin-2(1H)-one CAS No. 31535-89-4

1-Methyl-1,10-phenanthrolin-2(1H)-one

Cat. No. B1599099
M. Wt: 210.23 g/mol
InChI Key: IXAWJXFNSQYESB-UHFFFAOYSA-N
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Patent
US08648194B2

Procedure details

To a stirred aqueous solution of potassium ferricyanide (92.2 g; 280 mmol) (1.12L), compound (1) (37.6 g; 117 mmol) and an aqueous solution of sodium hydroxide (69.3 g; 1.73 mol) (200 mL) were alternately added in an ice bath (inner temperature of 10 to 15° C.) over 20 minutes. The resulting reaction mixture was stirred at room temperature for 3 hours. Crude crystals which precipitated out were filtered out and dried. The resulting crude crystals were dissolved in toluene (1.1 L) and benzene (450 mL), and insoluble matters were filtrated out. The filtrate was evaporated under reduced pressure, and the resulting residue was washed with isopropyl ether and ethyl acetate, and then dried to give 23.7 g (yield: 75%) of the title compound (2).
Name
compound ( 1 )
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.12 L
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][N+:3]1[C:16]2[C:7](=[CH:8][CH:9]=[C:10]3[C:15]=2[N:14]=[CH:13][CH:12]=[CH:11]3)[CH:6]=[CH:5][CH:4]=1.[OH-:17].[Na+]>[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[CH3:2][N:3]1[C:16]2[C:7](=[CH:8][CH:9]=[C:10]3[C:15]=2[N:14]=[CH:13][CH:12]=[CH:11]3)[CH:6]=[CH:5][C:4]1=[O:17] |f:0.1,2.3,4.5.6.7|

Inputs

Step One
Name
compound ( 1 )
Quantity
37.6 g
Type
reactant
Smiles
[I-].C[N+]1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.12 L
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
Crude crystals which precipitated out
FILTRATION
Type
FILTRATION
Details
were filtered out
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude crystals were dissolved in toluene (1.1 L)
FILTRATION
Type
FILTRATION
Details
benzene (450 mL), and insoluble matters were filtrated out
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
WASH
Type
WASH
Details
the resulting residue was washed with isopropyl ether and ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1C(C=CC2=CC=C3C=CC=NC3=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.7 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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